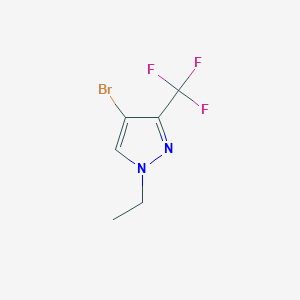

4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-2-12-3-4(7)5(11-12)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIASTGKYPRSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235039 | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-68-2 | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole chemical properties"

Technical Whitepaper: 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical discovery, 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole (CAS: 1245772-68-2 ) serves as a high-value heterocyclic building block.[1][2][] Its structural utility lies in its "plug-and-play" functionality: the C4-bromide provides a reliable handle for palladium-catalyzed cross-couplings, while the C3-trifluoromethyl group modulates lipophilicity and metabolic stability.[1][2] This guide analyzes its physicochemical profile, synthetic accessibility, and reactivity patterns, offering researchers a roadmap for deploying this scaffold in lead optimization.

Physicochemical Profile & Identity

This compound is characterized by a pyrazole core substituted with three distinct functional groups, each serving a specific role in structure-activity relationship (SAR) studies.

| Property | Value / Description |

| CAS Number | 1245772-68-2 |

| IUPAC Name | 4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 243.02 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Predicted LogP | ~2.7 (Lipophilic) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; insoluble in water |

| Key Features | Halogen handle (Br), Electron-withdrawing group ( |

Structural Analysis & Electronic Properties

The reactivity of this scaffold is dictated by the electronic interplay between the electron-rich pyrazole ring and its substituents.

-

C3-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that lowers the electron density of the pyrazole ring.[1][2] This has two critical effects:-

Increased Acidity at C5: The C5-proton becomes significantly more acidic (

lowered), making it susceptible to deprotonation by strong bases (e.g., LDA, -

Oxidative Stability: The

group blocks metabolic oxidation at the C3 position, a common liability in drug candidates.

-

-

C4-Bromide (Br): Situated in the "cleft" between the

and the N-ethyl group, the bromine atom is activated for oxidative addition to transition metals (Pd, Ni) but is sterically accessible enough for efficient coupling.[2] -

N1-Ethyl Group: Unlike a methyl group, the ethyl chain adds steric bulk and lipophilicity, potentially improving membrane permeability.[2] It also acts as a protecting group for the nitrogen, preventing catalyst poisoning during metal-mediated reactions.[2]

Synthetic Routes

Industrial preparation typically follows two robust pathways, depending on the availability of precursors.

Route A: N-Alkylation (Convergent)

The most common laboratory scale route involves the alkylation of the commercially available 4-bromo-3-(trifluoromethyl)pyrazole.[1][2]

-

Deprotonation: Treatment of 4-bromo-3-(trifluoromethyl)pyrazole with a base (

or -

Alkylation: Addition of ethyl iodide or ethyl bromide.

-

Purification: The product is isolated via extraction and silica gel chromatography.[4] Note: Regioselectivity is generally high for N1 due to the steric and electronic influence of the C3-

group.[2]

Route B: Cyclization & Bromination (Linear)

-

Cyclization: Reaction of 4,4,4-trifluorobutane-1,3-dione with ethylhydrazine to form 1-ethyl-3-(trifluoromethyl)pyrazole.[1][2]

-

Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in DMF or acetonitrile.[1][2] The C4 position is the most nucleophilic site, ensuring high regiocontrol.

Reactivity & Functionalization Protocols

The core value of this molecule is its ability to serve as a divergence point in library synthesis.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is an excellent partner for boronic acids.[1][2]

-

Standard Protocol:

-

Insight: The electron-deficient nature of the pyrazole (due to

) facilitates the oxidative addition step, often allowing the reaction to proceed faster than with electron-rich aryl bromides.[2]

B. Lithium-Halogen Exchange (Metallation)

The bromine can be exchanged for lithium at low temperatures, generating a nucleophile at C4.

-

Reagent:

-Butyllithium ( -

Conditions: THF, -78°C.

-

Trapping: The resulting lithio-species can be trapped with electrophiles (aldehydes, ketones, isocyanates) to introduce carbon scaffolds.

-

Critical Warning: The C5-proton is acidic.[2] If the halogen exchange is too slow or the temperature rises, deprotonation at C5 may compete, leading to mixtures. Use rapid exchange reagents (e.g.,

-BuLi) or strictly controlled temperatures.[1][2]

C. C-H Activation (Direct Arylation)

Recent advances in C-H activation allow for functionalization at the C5 position without removing the bromine, provided the catalyst system is tuned correctly (e.g., Pd/PivOH systems).

Visualizing the Reactivity Landscape

The following diagram illustrates the orthogonal reactivity inherent in the scaffold.

Figure 1: Orthogonal reactivity map of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole, highlighting the versatility of the C4-bromide handle and C5-H acidity.[1][2][4]

Applications in Drug Discovery

-

Bioisosterism: The pyrazole ring is a classic bioisostere for phenyl and imidazole rings. The addition of the

group mimics the volume of an isopropyl group but with inverted electronic properties. -

Fragment-Based Drug Design (FBDD): This molecule is an ideal "fragment."[1][2] It has a low molecular weight (<300 Da) and a distinct vector for growth (the C-Br bond).[1]

-

Case Study (General): Many kinase inhibitors (e.g., for p38 MAPK or B-Raf) utilize a pyrazole core.[1] The 1-ethyl-3-trifluoromethyl motif provides a hydrophobic anchor that fits into lipophilic pockets of the ATP-binding site, while the C4-substitution directs the molecule toward the hinge region.[1][2]

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Keep cold (2-8°C) and under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; store in amber vials.[1][2]

-

Disposal: Halogenated organic waste.[2]

References

-

ChemicalBook. (2024). 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole Properties and CAS Data. Retrieved from [1]

-

PubChem. (2024).[5] Compound Summary for Pyrazole Derivatives. (General reference for pyrazole reactivity). Retrieved from [1]

-

Enamine Store. (2024). Building Block: 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.[1][2][6] Retrieved from [1]

-

BOC Sciences. (2024). Fluorinated Heterocyclic Building Blocks. Retrieved from [1]

Sources

- 1. 3-bromo-4-(trifluoromethyl)-1H-pyrazole | CAS#:1936710-01-8 | Chemsrc [chemsrc.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrazole | C10H6BrF3N2O | CID 177818748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EnamineStore [enaminestore.com]

Advanced Synthon Profile: 4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

The following is an in-depth technical guide on the chemical entity 4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1245772-68-2).

CAS Number: 1245772-68-2 Technical Classification: Halogenated Heterocyclic Building Block Primary Application: Lead Optimization in Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

CAS 1245772-68-2, chemically identified as 4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole , represents a high-value scaffold in modern drug discovery. It serves as a critical "linchpin" intermediate, enabling the modular construction of complex bioactive molecules. Its structural utility is derived from three key features: the trifluoromethyl group (-CF₃) , which enhances metabolic stability and lipophilicity; the bromine handle (-Br) , which facilitates transition-metal-catalyzed cross-coupling; and the pyrazole core , a privileged structure in kinase inhibitors and GPCR ligands. This guide details its physicochemical profile, synthetic utility, and handling protocols for research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data consolidates the fundamental properties of CAS 1245772-68-2, essential for stoichiometry calculations and analytical characterization.

| Property | Specification |

| Chemical Name | 4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | C₆H₆BrF₃N₂ |

| Molecular Weight | 243.02 g/mol |

| Exact Mass | 241.9666 Da |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Key Functional Groups | Trifluoromethyl (C3), Bromide (C4), N-Ethyl (N1) |

Strategic Utility & Mechanism of Application

The "Fluorine Effect" in Drug Design

The inclusion of the trifluoromethyl group at the C3 position is not arbitrary. In medicinal chemistry, the -CF₃ moiety is a bioisostere for the isopropyl group but with significantly different electronic properties.

-

Metabolic Shielding: The strong C-F bonds resist oxidative metabolism by Cytochrome P450 enzymes, prolonging the half-life of the final drug candidate.

-

Lipophilicity Modulation: The group increases the molecule's lipophilicity, often improving membrane permeability and blood-brain barrier (BBB) penetration.

The Cross-Coupling Hub

The C4-Bromine atom acts as a reactive "handle" for divergent synthesis. Unlike chlorides, which are often inert, or iodides, which can be unstable, the bromide offers the optimal balance of stability and reactivity for palladium-catalyzed reactions.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of CAS 1245772-68-2, showing how it connects to various classes of bioactive molecules.

Caption: Divergent synthetic pathways utilizing CAS 1245772-68-2 as a core electrophile for library generation.

Experimental Protocols

Protocol A: Synthesis of CAS 1245772-68-2 (N-Alkylation)

Rationale: If the specific CAS is unavailable, it can be synthesized from the commercially available 4-bromo-3-(trifluoromethyl)-1H-pyrazole.

Reagents:

-

Starting Material: 4-Bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)

-

Alkylating Agent: Ethyl Iodide (1.2 eq)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-bromo-3-(trifluoromethyl)-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add Cs₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the pyrazolate anion.

-

Alkylation: Dropwise add Ethyl Iodide (12 mmol) via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material is consumed.[1]

-

Work-up: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate the N1-ethyl product (CAS 1245772-68-2). Note: Regioisomer N2-ethyl may form; separate carefully.

Protocol B: Suzuki-Miyaura Coupling (Application)

Rationale: Standard protocol for attaching an aryl group to the C4 position.

Reagents:

-

Substrate: CAS 1245772-68-2 (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

Workflow:

-

Combine CAS 1245772-68-2 (1 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in a microwave vial.

-

Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

-

Degas the mixture by bubbling Nitrogen for 5 minutes.

-

Seal and heat at 90°C for 12 hours (or 120°C for 30 min in microwave).

-

Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

References

-

PubChem Compound Summary. (2025). 4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. [Link](Search via structure/CAS)

-

American Chemical Society (ACS). (2024). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.[3] [Link](Contextual reference for CF3-pyrazole synthesis)

Sources

- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole: Characterization and Analysis for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole, a key heterocyclic scaffold of interest in medicinal and agrochemical research. While direct experimental data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on established principles of spectroscopy and extensive data from closely related analogues. We will delve into the anticipated ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section will not only present the predicted spectral characteristics but also provide in-depth explanations for the underlying chemical principles and detailed, field-tested experimental protocols. This guide is designed to be a self-validating resource, empowering researchers to confidently identify, characterize, and utilize this compound in their research endeavors.

Introduction: The Significance of Trifluoromethylated Pyrazoles

Nitrogen-containing heterocycles, particularly pyrazoles, are fundamental building blocks in the development of novel pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity.[2] The strategic placement of a bromine atom further provides a versatile handle for subsequent chemical modifications, such as cross-coupling reactions, making 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole a valuable intermediate in synthetic chemistry. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the lone proton on the pyrazole ring.

Table 1: Predicted ¹H NMR Data for 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.8 - 8.2 | Singlet (s) | N/A | The C-5 proton is a singlet as there are no adjacent protons. Its downfield shift is influenced by the electronegative nitrogen atoms and the overall aromatic character of the pyrazole ring. For comparison, the H-5 proton in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole appears at 7.78 ppm.[3] |

| -CH₂- (ethyl) | ~4.2 - 4.5 | Quartet (q) | ~7.2 | The methylene protons are adjacent to a methyl group, resulting in a quartet. The chemical shift is influenced by the neighboring nitrogen atom (N-1) of the pyrazole ring. |

| -CH₃ (ethyl) | ~1.4 - 1.6 | Triplet (t) | ~7.2 | The methyl protons are split into a triplet by the adjacent methylene group. This upfield chemical shift is typical for an ethyl group attached to a heteroaromatic system. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-3 | ~145 - 150 | Quartet (q, ¹JCF ≈ 270 Hz) | The C-3 carbon is directly attached to the highly electronegative CF₃ group, causing a significant downfield shift and a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. In a similar compound, the carbon attached to a CF₃ group shows a quartet with a coupling constant of 271.1 Hz.[1] |

| C-5 | ~130 - 135 | Singlet (s) | This carbon is deshielded by the adjacent nitrogen atom and the aromatic ring current. |

| C-4 | ~95 - 100 | Singlet (s) | The C-4 carbon is attached to a bromine atom, which typically results in a more upfield chemical shift compared to an unsubstituted carbon in an aromatic ring. For instance, the C-4 in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is observed at 82.0 ppm.[3] |

| -CF₃ | ~120 - 125 | Quartet (q, ¹JCF ≈ 270 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant. |

| -CH₂- (ethyl) | ~45 - 50 | Singlet (s) | The chemical shift is typical for a methylene carbon attached to a nitrogen atom in a heterocyclic ring. |

| -CH₃ (ethyl) | ~14 - 16 | Singlet (s) | This upfield signal is characteristic of a terminal methyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data for 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF₃ | ~ -60 to -65 | Singlet (s) | The trifluoromethyl group attached to a pyrazole ring is expected to have a chemical shift in this range, referenced to CFCl₃.[4] The absence of nearby fluorine or hydrogen atoms will result in a singlet. The exact chemical shift can be influenced by the solvent. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR protocol is crucial for accurate data acquisition.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for Mass Spectrometry.

Causality in Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for many organic molecules, often yielding a prominent molecular ion peak. [5]Electron Impact (EI) is a harder ionization technique that can provide more extensive fragmentation information, which can be useful for structural confirmation. [6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

Table 5: Predicted IR Absorption Bands for 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H stretching (aromatic) | ~3100 - 3150 | Medium | Corresponds to the stretching of the C-H bond on the pyrazole ring. |

| C-H stretching (aliphatic) | ~2850 - 3000 | Medium | Due to the C-H bonds of the ethyl group. |

| C=N stretching | ~1550 - 1620 | Strong | Characteristic of the pyrazole ring. |

| C-F stretching | ~1100 - 1300 | Very Strong | The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands. In a related compound, a strong band is observed at 1135 cm⁻¹. [1] |

| C-Br stretching | ~500 - 600 | Medium | The C-Br stretching vibration is expected in the fingerprint region. |

Experimental Protocol for IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

-

Sampling Technique: ATR-FTIR is a rapid and non-destructive method that requires minimal sample preparation, making it ideal for routine analysis of solid samples. [2][7]Alternatively, the KBr pellet method can be used, which involves grinding the sample with potassium bromide and pressing it into a transparent disk. [8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, MS, and IR data. The detailed experimental protocols and the rationale behind the methodological choices are intended to equip researchers with the necessary tools to confidently synthesize, identify, and utilize this important chemical entity in their scientific pursuits. The self-validating nature of this guide, grounded in established scientific literature, ensures its utility as a reliable reference in the laboratory.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Zhong, P., et al. (2008). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. [Link]

-

PubChem. (n.d.). 4-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrazole. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

- Espinosa, L. S., et al. (2024). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Rekik, N. (2025). Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 341, 126328.

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 6, 2026, from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved February 6, 2026, from [Link]

-

Mass Spectrometry Ionisation Techniques. (n.d.). Retrieved February 6, 2026, from [Link]

-

Yu, B. (2012). New Frontiers and Developing Applications in 19F NMR. National Institutes of Health. [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-methylpyrazole. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal... Retrieved February 6, 2026, from [Link]

-

Penner, P., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved February 6, 2026, from [Link]

-

Shimadzu Corporation. (n.d.). Powder Samples. Retrieved February 6, 2026, from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved February 6, 2026, from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved February 6, 2026, from [Link]

-

University of Victoria. (n.d.). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) A Theoretical Analysis of the 19F NMR Spectrum of 5-(Perfluoroethyl)-3,4,5-tris(trifluoromethyl)pyrazolidin-3-ol. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Ionization Techniques in Mass Spectrometry: A Review. Retrieved February 6, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 6, 2026, from [Link]

-

American Chemical Society. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

RTI Laboratories. (n.d.). FTIR Sample Introduction Techniques. Retrieved February 6, 2026, from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved February 6, 2026, from [Link]

-

National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12755-12759. [Link]

-

National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5430. [Link]

-

ResearchGate. (n.d.). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Retrieved February 6, 2026, from [Link]

-

DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Retrieved February 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methoxybenzylideneamino). Retrieved February 6, 2026, from [Link]

Sources

- 1. 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. enovatia.com [enovatia.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the NMR data for this and structurally related molecules. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, provide a field-proven experimental protocol, and present a detailed, signal-by-signal interpretation of the spectrum. The principles discussed herein are grounded in established spectroscopic theory and serve as a robust framework for the structural elucidation of complex substituted pyrazoles.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery and agrochemistry, present in a wide array of commercially successful products, including Pfizer's Celecoxib and Syngenta's Compound A.[1] The functionalization of the pyrazole ring with substituents such as halogens and trifluoromethyl (CF₃) groups can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[2] Consequently, unambiguous structural verification is a critical step in the development of novel pyrazole-based agents.

¹H NMR spectroscopy remains the cornerstone of structural elucidation for organic molecules. For 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole, the interplay between the aromatic pyrazole core, the N-ethyl substituent, and two potent electron-withdrawing groups (EWG) at the C3 and C4 positions—the trifluoromethyl and bromo groups, respectively—creates a distinct and informative spectral signature. This guide will systematically deconstruct this signature.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The chemical environment of each proton in 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole dictates its resonance frequency (chemical shift) and spin-spin coupling interactions. Understanding the electronic effects of the substituents is paramount for an accurate prediction and interpretation of the spectrum.

-

The Pyrazole Ring Proton (H-5): The pyrazole ring is an aromatic system.[3][4] In the parent pyrazole, the H-3/H-5 protons resonate around 7.7 ppm, while the H-4 proton is more shielded at ~6.3 ppm.[5] In our target molecule, the sole remaining ring proton is at the C-5 position. It is flanked by a bromine atom at C-4 and the N-1 nitrogen of the ethyl group. More importantly, the powerful inductive and resonance electron-withdrawing effects of the bromine atom and the exceptionally strong inductive effect of the CF₃ group at C-3 will significantly deshield the entire ring system.[6] This synergistic deshielding is expected to shift the H-5 proton signal substantially downfield into the aromatic region. For a similar compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, the H-5 proton appears at 7.78 ppm.[7] The presence of a CF₃ group instead of a hydroxyl group will likely enhance this downfield shift. This proton lacks adjacent proton neighbors, so it is predicted to appear as a sharp singlet .

-

The N-Ethyl Group Protons (-N-CH₂-CH₃):

-

Methylene Protons (-CH₂-): These protons are directly attached to a nitrogen atom within a π-electron system. This environment causes a significant downfield shift compared to a simple alkane. The signal will be split by the adjacent three methyl protons, resulting in a quartet (by the n+1 rule).

-

Methyl Protons (-CH₃): These protons are in a more typical aliphatic environment but are influenced by the adjacent, deshielded methylene group. They will be the most upfield signal in the spectrum. The signal will be split by the two methylene protons, resulting in a triplet . The coupling constant (J-value) for the triplet and the quartet will be identical, a characteristic feature of an ethyl group.

-

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated spectral parameters for 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole when dissolved in a standard NMR solvent like deuterochloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Pyrazole) | 7.8 – 8.2 | Singlet (s) | N/A | 1H |

| -CH₂- (Ethyl) | 4.1 – 4.5 | Quartet (q) | ~7.2 | 2H |

| -CH₃ (Ethyl) | 1.4 – 1.6 | Triplet (t) | ~7.2 | 3H |

Experimental Protocol for Data Acquisition

This protocol outlines a robust, self-validating methodology for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical proficiency and data integrity.

Materials and Instrumentation

-

Analyte: 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole (~5-10 mg)

-

NMR Solvent: Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual solvent peak (δ ~7.26 ppm) typically does not interfere with the expected analyte signals. TMS provides an inert, sharp, and universally recognized reference signal at δ 0.0 ppm.[8]

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Rationale: Higher field strengths provide better signal dispersion and sensitivity, which is beneficial for resolving complex spectra and analyzing samples at lower concentrations.

-

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

-

Dissolution: Add ~0.6-0.7 mL of CDCl₃ (with TMS) to the vial. Gently swirl or vortex the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the Pasteur pipette during the transfer.

-

Rationale: Undissolved solids can severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks and poor resolution.

-

-

Capping: Securely cap the NMR tube.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the generalized workflow from sample preparation to final data analysis.

Caption: Experimental workflow for ¹H NMR analysis.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of CDCl₃ to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Rationale (Trustworthiness): A successful lock ensures field stability during the experiment. Good shimming is critical for obtaining sharp, symmetrical peaks and is the first step in ensuring data quality. The sharpness of the TMS signal is an excellent indicator of shim quality.

-

-

Acquisition Parameters:

-

Pulse Program: zg30 (a standard 30-degree pulse experiment).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Rationale: A sufficient delay allows for nearly complete relaxation of the protons between pulses, which is crucial for accurate signal integration.

-

-

Spectral Width (SW): ~20 ppm (centered around 5-6 ppm).

-

-

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to δ 0.00 ppm.

Detailed Spectrum Interpretation

A meticulous analysis of the processed spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the molecule.

Caption: Structure and ¹H NMR assignments.

-

Signal 1: The H-5 Singlet (δ ~8.0 ppm, 1H)

-

Observation: The furthest downfield signal, integrating to one proton, appears as a sharp singlet.

-

Assignment: This is unequivocally assigned to the H-5 proton on the pyrazole ring.

-

Justification: Its significant downfield position is a direct consequence of the cumulative electron-withdrawing power of the adjacent bromine atom and the C-3 trifluoromethyl group. The absence of any adjacent protons results in the observed singlet multiplicity.

-

-

Signal 2: The Ethyl Quartet (δ ~4.3 ppm, 2H)

-

Observation: A signal integrating to two protons appears as a quartet with a coupling constant of approximately 7.2 Hz.

-

Assignment: This signal corresponds to the methylene (-CH₂-) protons of the N-ethyl group.

-

Justification: The chemical shift is consistent with a methylene group attached to a nitrogen atom of a heteroaromatic ring. The quartet splitting pattern arises from coupling to the three protons of the adjacent methyl group (3+1=4 lines).

-

-

Signal 3: The Ethyl Triplet (δ ~1.5 ppm, 3H)

-

Observation: The most upfield signal, integrating to three protons, appears as a well-defined triplet with a coupling constant matching that of the quartet (~7.2 Hz).

-

Assignment: This signal corresponds to the methyl (-CH₃) protons of the N-ethyl group.

-

Justification: Its chemical shift is typical for an aliphatic methyl group adjacent to a methylene group. The triplet multiplicity is due to coupling with the two protons of the neighboring methylene group (2+1=3 lines).

-

Conclusion

The ¹H NMR spectrum of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole provides a clear and interpretable fingerprint of its molecular structure. It consists of three distinct signals: a downfield singlet for the pyrazole H-5 proton, a quartet for the N-ethyl methylene protons, and an upfield triplet for the N-ethyl methyl protons. The chemical shifts are dominated by the strong electron-withdrawing effects of the bromo and trifluoromethyl substituents. By following the robust experimental and analytical framework detailed in this guide, researchers can confidently verify the structure of this compound and apply these principles to the broader class of substituted pyrazole heterocycles, ensuring data integrity and accelerating research and development objectives.

References

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from Connect Journals website. [Link]

-

Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

Supporting Information for Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. (n.d.). Retrieved from [Link]

-

American Chemical Society. (2026, January 27). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. Retrieved from [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Dalvit, C., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

National Institutes of Health. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

AIP Publishing. (2017, December 1). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2026, February 5). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2017, December 7). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]

-

PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

ResearchGate. (2016, September). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]

-

RSC Publishing. (n.d.). Phys. Org. 387. Retrieved from [Link]

-

ACS Publications. (2016, January 23). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2022, November 9). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

13C NMR Analysis of Trifluoromethylpyrazoles: A Technical Guide

Executive Summary

The trifluoromethyl (

This guide provides a validated workflow for the acquisition and interpretation of

Part 1: The Physics of C-F Coupling (The "Fingerprint")

Understanding the scalar coupling between

The Splitting Hierarchy

The

| Coupling Type | Bond Distance | Typical | Visual Appearance | Diagnostic Value |

| Direct ( | C-F | 265 – 275 Hz | Wide Quartet | Confirms presence of |

| Geminal ( | C-C-F | 30 – 40 Hz | Distinct Quartet | Identifies the ipso pyrazole carbon. |

| Vicinal ( | C-C-C-F | 2 – 5 Hz | Narrow Quartet | Identifies adjacent ring carbons (C4). |

The Sensitivity Penalty

The splitting of the carbon signal into a quartet reduces the height of the central peaks by a factor of roughly 4 compared to a singlet. Combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons,

Part 2: Acquisition Strategy (The Protocol)

To reliably detect the quaternary

Validated Acquisition Workflow

Figure 1: Optimized workflow for acquiring 13C spectra of fluorinated heterocycles. Adding a relaxation agent is the most effective step for quaternary carbon detection.

Detailed Methodology

-

Sample Preparation:

-

Dissolve ~50 mg of compound in

or -

Critical Step: Add 3–5 mg of Chromium(III) acetylacetonate (

). This paramagnetic relaxation agent drastically shortens the

-

-

Parameter Setup:

-

Spectral Width (SW): Expand to -20 ppm to 220 ppm.

carbons often appear upfield (115–125 ppm), but the quartet wings can extend significantly. -

Relaxation Delay (

):-

With

: 1.0 – 2.0 seconds. -

Without

: 5.0 – 10.0 seconds (Required for full magnetization recovery of quaternary carbons).

-

-

Pulse Angle:

(Flip angle) is preferred over

-

-

Processing:

-

Line Broadening (LB): Apply an exponential window function with LB = 1.0 – 3.0 Hz. This improves the Signal-to-Noise (S/N) ratio at the cost of resolution, which is acceptable for broad quartets.

-

Part 3: Regiochemistry & Structural Assignment

Distinguishing between 3-trifluoromethyl and 5-trifluoromethyl isomers (in N-substituted pyrazoles) is a common bottleneck. The

The Logic of Assignment

In an N-substituted pyrazole (where positions 3 and 5 are chemically distinct):

-

3-Trifluoromethyl (

):-

The

group is distant from the N-substituent. -

C4 Coupling: The

group couples to C4 via a 3-bond path ( -

Chemical Shift: The

carbon (ipso) is typically shielded relative to a non-fluorinated analog but appears in the 140–150 ppm range (depending on other substituents).

-

-

5-Trifluoromethyl (

):-

The

group is adjacent to the substituted Nitrogen (N1). -

N-Lone Pair Effect: The proximity to the N1 lone pair often causes additional broadening or distinct shielding effects.

-

C4 Coupling: Still observes

, but the chemical shift of the ipso carbon (C5) is often distinct from C3 due to the N-substituent's electronic effect.

-

Regiochemistry Decision Tree

Figure 2: Logic flow for assigning regiochemistry in trifluoromethylpyrazoles. Note that chemical shifts are indicative and solvent-dependent.

Part 4: Tautomerism (The Dynamic Challenge)[1]

In N-unsubstituted pyrazoles (

Symptoms[4][5][6][7]

-

Broadening: The signals for C3 and C5 (and the

carbon itself) appear extremely broad or vanish into the baseline. -

Averaging: If exchange is fast, you see a single set of signals representing the weighted average of the two tautomers.

The "TFA Trick" (Protocol)

To resolve broad signals caused by intermediate exchange rates:

-

Acquire the standard spectrum.

-

Add 1-2 drops of Trifluoroacetic Acid (TFA) to the NMR tube.

-

Shake and re-acquire.

-

Mechanism:[2] The acid protonates the pyrazole ring, inducing fast exchange on the NMR timescale.

-

Result: Broad peaks sharpen into well-defined averages, allowing for the confirmation of the carbon backbone and coupling constants.

-

Part 5: Reference Data Table

Use this table to benchmark your experimental values.

| Carbon Position | Multiplicity | Coupling ( | Typical | Notes |

| Quartet ( | 118 – 124 | Often low intensity. | ||

| Ipso (C-CF3) | Quartet ( | 140 – 145 | The "base" of the CF3. | |

| Ortho (C-H) | Quartet ( | 105 – 110 | Usually C4 of the pyrazole. | |

| Distal Ring C | Singlet ( | - | 130 – 160 | Depends on substituent. |

References

-

RSC Publishing. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

-

National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

-

MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.[3][4][5][2][6][7][8][9][10][11] Link

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.Link

-

Fiveable. Relaxation Times in 13C NMR Spectroscopy.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. scispace.com [scispace.com]

- 7. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. mdpi.com [mdpi.com]

- 11. Formation of quaternary carbon center with a trifluoromethyl group using a Pd-catalyzed allylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry of Brominated Pyrazoles: A Technical Guide for Structural Elucidation

This guide serves as a technical reference for the structural elucidation and analysis of brominated pyrazoles using mass spectrometry (MS). It synthesizes fragmentation mechanisms, isotopic signatures, and experimental protocols tailored for pharmaceutical research.

Introduction: The Pyrazole Scaffold in Drug Discovery

Brominated pyrazoles are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., crizotinib, ruxolitinib). The bromine handle allows for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, the regiochemistry of bromination (3-, 4-, or 5-position) profoundly affects biological activity. Mass spectrometry provides the most sensitive method for monitoring these reactions, identifying impurities, and confirming regioisomer identity.

Fundamental Principles: The Isotopic Signature

The most immediate diagnostic feature of brominated pyrazoles is the isotopic abundance of bromine. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as

Isotopic Pattern Recognition

This signature is the first checkpoint in data analysis. Any deviation from these ratios suggests interference or co-eluting impurities.

| Species | Isotopic Pattern ( | Relative Intensity | Diagnostic Rule |

| Mono-brominated ( | 1 : 1 | "Twin Towers" of equal height. | |

| Di-brominated ( | 1 : 2 : 1 | Triplet; center peak is double the outer peaks. | |

| Tri-brominated ( | 1 : 3 : 3 : 1 | Quartet; inner peaks are triple the outer peaks. |

Technical Insight: In High-Resolution MS (HRMS), the precise mass difference between

(78.9183 Da) and(80.9163 Da) is 1.9979 Da . Mass defects can distinguish these from other isotopic contributions (e.g., or ).

Fragmentation Mechanisms

Understanding the fragmentation of the pyrazole ring is essential for structural confirmation. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), brominated pyrazoles undergo specific cleavage pathways.

Primary Fragmentation Pathways

-

Loss of Bromine Radical (

): Common in EI, leading to an even-electron cation if the charge is retained on the ring. -

Loss of Hydrogen Cyanide (HCN): The hallmark of pyrazole ring disintegration. This results in a neutral loss of 27 Da.

-

Loss of Nitrogen (

): Less common in stable aromatic pyrazoles but observed in specific regioisomers or reduced pyrazolines. -

Ring Cleavage: Formation of aziridine-like or alkyne fragments.

Visualization: Fragmentation of 4-Bromopyrazole

The following diagram illustrates the specific fragmentation cascade for a 4-bromopyrazole derivative, a common scaffold.

Figure 1: Proposed fragmentation pathway for 4-bromopyrazole under EI conditions. The loss of HCN is a competitive pathway to the loss of the halogen.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the separation and identification of bromopyrazole regioisomers (e.g., 3-bromo vs. 4-bromo).

Phase 1: Sample Preparation

-

Solvent: Dissolve sample in Methanol/Water (50:50). Avoid DMSO if possible, as it can suppress ionization in ESI.

-

Concentration: Target 1–10 µg/mL. High concentrations can lead to dimer formation (

), complicating isotopic interpretation.

Phase 2: Liquid Chromatography (LC) Conditions

Regioisomers often have identical masses and similar fragmentation. Chromatographic separation is mandatory.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Differentiation: 4-bromopyrazoles generally elute later than 3-bromopyrazoles due to higher symmetry and lipophilicity, though this depends on N-substitution.

Phase 3: Mass Spectrometry Settings (ESI-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Capillary Voltage: 3.0 – 3.5 kV.

-

Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV) is crucial. Isomers often fragment into the same ions but at different ratios depending on the energy applied.

Workflow Logic Diagram

Figure 2: Logical workflow for the analysis of brominated pyrazoles, emphasizing the isotopic checkpoint.

Advanced Analysis: Regioisomer Differentiation

Distinguishing 3-bromo (

-

Retention Time: Calibrate with standards. The steric environment of the bromine affects interaction with the C18 stationary phase.

-

H/D Exchange (HDX): If the pyrazole N-H is free, perform an in-situ HDX by using

in the mobile phase.-

Mechanism: The acidity of the N-H proton varies slightly between isomers due to the inductive effect of the bromine at the 3 vs. 5 position. This can alter the rate of exchange or the pKa, affecting ionization efficiency.

-

-

Diagnostic Ions:

-

3-Bromo: Often shows a stronger tendency to lose the bromine radical first due to steric relief if N-substituted.

-

4-Bromo: The most stable isomer; often requires higher collision energy to fragment.

-

References

-

Santos, L. et al. (2005).[3] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] Link

-

Nicoletti, R. et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Link

-

Finar, I. L.[3] & Millard, B. J. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Link

-

University of Colorado Boulder. Elements With More Abundant Heavy Isotopes (Cl, Br). Intro to Mass Spectrometry. Link

Sources

Advanced Physicochemical Profiling and Synthetic Dynamics of Substituted Pyrazoles

Executive Summary: The Pyrazole Paradox

In medicinal chemistry, the pyrazole ring is not merely a scaffold; it is a dynamic functional element that dictates pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.[1] While often categorized simply as a "five-membered heterocycle," the substituted pyrazole presents a unique set of physicochemical challenges—specifically annular tautomerism and ambident nucleophilicity .[1]

This guide moves beyond textbook definitions to address the operational realities of working with pyrazoles. We will deconstruct the orbital mechanics driving C4-electrophilic substitution, quantify the substituent effects on pKa, and provide a self-validating protocol for controlling regioselectivity during synthesis—a notorious bottleneck in scaling pyrazole-based APIs like Celecoxib or Ruxolitinib.[1]

Structural Dynamics: Tautomerism & Aromaticity

The defining feature of

The Electronic Toggle Switch

The equilibrium constant (

-

Electron-Donating Groups (EDGs): Substituents like

, -

Electron-Withdrawing Groups (EWGs): Substituents like

or

Visualization: Tautomeric Equilibrium

The following diagram illustrates the substituent-driven shift in tautomeric equilibrium.

Figure 1: Mechanism of annular tautomerism in substituted pyrazoles. EDGs favor the 3-position; EWGs favor the 5-position.[1]

Physicochemical Profiling

Understanding the amphoteric nature of pyrazole is critical for salt selection and solubility optimization.[1]

Acidity and Basicity Trends

The pyrazole ring can act as both a weak acid (deprotonation of N1-H) and a weak base (protonation of N2).[1][2]

| Substituent (R) | Position | Effect on pKa (Acidity of NH) | Effect on pKa (Basicity of N2) | Mechanistic Rationale |

| -H (Parent) | - | 14.2 | 2.5 | Baseline aromatic stability.[1] |

| -CH3 (Methyl) | C3/C5 | Increases (~14.[1]8) | Increases (~3.[1]1) | Inductive donation (+I) stabilizes the cation (protonated form).[1] |

| -NO2 (Nitro) | C4 | Decreases (~9.[1]5) | Decreases (~0.[1]5) | Strong resonance withdrawal (-R) stabilizes the anion (deprotonated form).[1] |

| -Ph (Phenyl) | C3/C5 | Decreases (~13.[1]5) | Decreases (~2.[1]0) | Resonance delocalization stabilizes the anion but reduces N2 lone pair availability.[1] |

| -CF3 | C3/C5 | Decreases (~11.[1]0) | Decreases (~0.1) | Strong inductive withdrawal (-I) significantly increases acidity.[1] |

Data synthesized from standard heterocyclic chemistry references [1][2].

Key Insight for Formulators: Introduction of a C4-nitro or C3-trifluoromethyl group can drop the pKa of the NH sufficiently to allow salt formation with strong bases (e.g., sodium ethoxide), facilitating solubility in aqueous media.[1]

Synthetic Reactivity: The Regioselectivity Challenge

The most common failure mode in pyrazole synthesis is the regio-scrambling during

Electrophilic Aromatic Substitution (EAS)

EAS reactions (nitration, halogenation) occur almost exclusively at C4 .[1]

-

Reasoning: The C4 position has the highest electron density in the HOMO.[1] Attacks at C3/C5 are disfavored because the resulting intermediate disrupts the amidine-like resonance system more severely than attack at C4.[1]

N-Alkylation: The "N1 vs N2" Problem

When alkylating a neutral unsymmetrical pyrazole, the electrophile (

-

Steric Control: If a bulky group is at C3, alkylation tends to occur at the distal N1 (to form the 1,5-isomer) to avoid steric clash.[1]

-

Electronic Control: Under basic conditions (forming the pyrazolate anion), the alkylation often occurs at the nitrogen adjacent to the electron-withdrawing group (EWG), contrary to neutral conditions.[1]

Visualization: Reactivity Workflow

Figure 2: Decision tree for predicting major products in pyrazole functionalization.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles

Objective: Synthesize a 1,3-disubstituted pyrazole with high regiocontrol, avoiding the formation of the 1,5-isomer. This protocol utilizes a regioselective condensation approach rather than post-synthetic alkylation.[1]

Mechanism: The reaction between a 1,3-diketone and an aryl hydrazine.[1] Challenge: Standard ethanol reflux often yields a 1:1 mixture.[1] Solution: Use of Fluorinated Alcohols (TFE/HFIP) as solvent to direct regioselectivity via H-bonding networks [3].[1]

Protocol Steps

-

Reagent Preparation:

-

Reaction Setup:

-

Monitoring (Self-Validation):

-

Workup & Purification:

-

Expected Outcome:

-

Yield: >85%

-

Regioisomeric Ratio (1,3 vs 1,5): >95:5.[1]

-

Why this works: TFE acts as a strong H-bond donor, activating the carbonyl group adjacent to the phenyl ring selectively, while the

Applications in Drug Discovery[1]

The pyrazole moiety is a "privileged structure" in FDA-approved therapeutics.[1]

-

Celecoxib (Celebrex): A 1,5-diaryl-3-trifluoromethylpyrazole.[1] The

group provides metabolic stability and lipophilicity, while the sulfonamide at the 1-phenyl position locks the molecule into the COX-2 active site.[1] -

Ruxolitinib (Jakafi): A pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine bioisostere).[1] Here, the pyrazole nitrogen acts as a critical H-bond donor to the hinge region of the JAK kinase.[1]

Bioisosteric Utility: Substituted pyrazoles are excellent bioisosteres for:

-

Phenols: The NH of pyrazole mimics the OH of phenol (H-bond donor) but with different metabolic liability.[1]

-

Amides: The dipole and H-bonding pattern of the pyrazole ring can mimic a cis-amide bond.[1]

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC).[1] [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry (ACS).[1] [Link][1][3]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. [Link][1][3][4]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

Technical Guide: Strategic Synthesis and Application of Trifluoromethylated Pyrazoles

Executive Summary

The trifluoromethyl (

This guide provides a technical deep-dive into the construction of these scaffolds, moving beyond generic textbook descriptions to address the critical challenges of regioselectivity , scalability , and late-stage functionalization .

The Fluorine Effect: Mechanistic Rationale

Before detailing synthesis, it is vital to understand why this scaffold is selected.

-

pKa Modulation: The electron-withdrawing nature of the

group (Hammett -

Bioisosterism: The

group is often used as a bioisostere for an isopropyl or tert-butyl group but with inverted electronic properties. -

Metabolic Blocking: Placing a

group at the C3 or C5 position effectively blocks oxidative metabolism at these typically reactive sites.

Synthetic Architectures

The synthesis of trifluoromethylated pyrazoles generally falls into two distinct paradigms: Cyclocondensation (building the ring) and Direct Functionalization (modifying the ring).

Diagram 1: Synthetic Pathways Overview

Figure 1: The three primary logic gates for accessing trifluoromethylated pyrazoles.

The Cyclocondensation Protocol (The "Gold Standard")

The reaction between a trifluoromethylated 1,3-dicarbonyl equivalent (e.g., 4,4,4-trifluorobutane-1,3-dione) and a hydrazine is the most widely used method, employed in the commercial synthesis of Celecoxib .

The Regioselectivity Challenge

The most critical failure point in this pathway is the formation of regioisomers (1,3- vs. 1,5-isomers). The outcome is dictated by the interplay between electronic control and steric control .

Mechanism of Regiocontrol[1]

-

Acidic Conditions (HCl salts): Favor the formation of the 1,3-diaryl-5-trifluoromethyl isomer (Celecoxib-like). The protonated hydrazine is less nucleophilic, and the reaction is driven by the attack of the hydrazine on the most electrophilic carbonyl (the one adjacent to the

group is deactivated by the strong EWG effect, directing attack to the aryl-ketone). -

Neutral/Basic Conditions: Often lead to mixtures or favor the 1,5-isomer due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the most reactive carbonyl (often the

-adjacent carbonyl, despite electronics, due to orbital control).

Diagram 2: Regioselectivity Logic Gate

Figure 2: Decision tree for controlling regioisomer formation in cyclocondensation reactions.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diaryl-3-Trifluoromethylpyrazole (Celecoxib Type)

Objective: Synthesis of the COX-2 inhibitor scaffold with high regiocontrol.

Reagents:

-

4'-Methylacetophenone (1.0 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Sodium Methoxide (25% in MeOH)

-

4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

-

Ethanol (Solvent)[2]

Step-by-Step Workflow:

-

Claisen Condensation:

-

Charge a reactor with 4'-methylacetophenone and MTBE (Methyl tert-butyl ether).

-

Add Sodium Methoxide solution slowly at <25°C.

-

Add Ethyl trifluoroacetate dropwise.

-

Heat to reflux (55-60°C) for 4 hours.

-

Checkpoint: Monitor by TLC/HPLC for disappearance of ketone.

-

Quench with 3N HCl. Isolate the 1,3-diketone intermediate (4,4,4-trifluoro-1-(4-tolyl)butane-1,3-dione) via crystallization from isopropanol/water.

-

-

Cyclization:

-

Dissolve the isolated diketone in Ethanol.

-

Add 4-Sulfonamidophenylhydrazine hydrochloride . Note: Using the HCl salt is crucial for regioselectivity.

-

Reflux for 6-12 hours.

-

Cool to room temperature.[3] The product typically precipitates.

-

Filter and wash with cold ethanol/water (1:1).

-

Yield Expectation: 75-85%

Purity: >98% (HPLC)

Key Insight: The use of the hydrazine hydrochloride salt buffers the reaction, preventing the kinetic attack at the

Protocol B: Direct C-H Trifluoromethylation (Radical Pathway)

Objective: Late-stage functionalization of an existing pyrazole core.

Reagents:

-

Substituted Pyrazole substrate (1.0 eq)

-

Langlois Reagent (

) (3.0 eq) -

TBHP (tert-Butyl hydroperoxide) (4.0 eq)

-

Solvent: DCM/Water (2:1 biphasic system)

Step-by-Step Workflow:

-

Dissolve the pyrazole substrate in DCM.

-

Add water and Langlois Reagent.

-

Cool to 0°C.

-

Add TBHP dropwise over 20 minutes.

-

Allow to warm to room temperature and stir for 24 hours.

-

Workup: Separate phases. Wash organic phase with saturated

and brine. -

Purification: Silica gel chromatography is usually required to separate mono- and bis-trifluoromethylated products.

Mechanism: This proceeds via a radical mechanism where the

Comparative Analysis of Methods

| Feature | Cyclocondensation | [3+2] Cycloaddition | Direct C-H Functionalization |

| Precursor Availability | High (Commercial diketones) | Moderate (Diazo compounds) | High (Existing pyrazoles) |

| Regiocontrol | High (Tunable via pH) | High (Substrate dependent) | Low to Moderate |

| Scalability | Excellent (Kg to Ton scale) | Moderate (Safety concerns with diazo) | Good (Reagent cost is factor) |

| Atom Economy | Moderate (Loss of water/alcohol) | High | Moderate |

| Primary Use Case | De novo drug synthesis | Complex scaffold construction | Late-stage analog generation |

Applications in Drug Discovery[4]

Case Study 1: Celecoxib (Celebrex)

-

Target: COX-2 (Cyclooxygenase-2).[4]

-

Role of

: The trifluoromethyl group occupies a hydrophobic side pocket in the COX-2 enzyme active site, providing selectivity over COX-1. -

Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.

Case Study 2: Pirtobrutinib (Jaypirca)[6][7][8]

-

Target: BTK (Bruton's Tyrosine Kinase) - Non-covalent inhibitor.[5][6][7]

-

Structure Note: Unlike Celecoxib, Pirtobrutinib features a 1-[(2S)-1,1,1-trifluoropropan-2-yl] group.[8][9][6]

-

Significance: Here, the

is part of an N-alkyl chain rather than directly on the aromatic ring. This demonstrates the versatility of

Diagram 3: SAR Logic of CF3-Pyrazoles

Figure 3: Structure-Activity Relationship (SAR) impacts of CF3 positioning.

References

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (2008). Detailed study on the mechanism of hydrazine condensation.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. (2022). Comprehensive review of fluorinated pharmaceuticals including Celecoxib.

-

Continuous flow synthesis of Celecoxib. Reaction Chemistry & Engineering. (2021). Modern industrial protocols for pyrazole synthesis.

-

Copper-Mediated Late-Stage Radical Trifluoromethylation. Journal of the American Chemical Society. (2020). Protocol for direct C-H functionalization.

-

Pirtobrutinib (Jaypirca) Prescribing Information. FDA Access Data. (2023). Structural confirmation and clinical data.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pirtobrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Pirtobrutinib - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Novel Pyrazole Compounds

Executive Summary: The Pyrazole Privilege

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from kinase inhibitors (e.g., Ruxolitinib, Crizotinib) to anti-inflammatory agents (Celecoxib).[1][2] Its unique electronic properties—functioning simultaneously as a hydrogen bond donor (NH) and acceptor (N:)—allow for precise vectorization of substituents to probe biological targets.

However, the discovery of novel pyrazoles is often bottlenecked by a singular synthetic challenge: Regioselectivity . Classical methods like the Knorr synthesis often yield inseparable mixtures of tautomers or regioisomers (N1 vs. N2 alkylation), complicating SAR (Structure-Activity Relationship) studies.

This guide moves beyond textbook definitions to provide a field-tested roadmap for the rational design, regiocontrolled synthesis, and validation of next-generation pyrazole entities.

Rational Design & Retrosynthetic Logic

To synthesize novel pyrazoles, one must first deconstruct the ring into accessible synthons. The choice of disconnection dictates the regiochemical outcome.

Retrosynthetic Disconnection Map

The following diagram illustrates the three primary logic gates for constructing the pyrazole core.

Figure 1: Strategic disconnections for pyrazole synthesis. Path B is currently favored for generating novel IP due to higher regiocontrol.

Advanced Synthetic Methodologies

overcoming the "Knorr Limitation"

The classical Knorr reaction between unsymmetrical 1,3-diketones and monosubstituted hydrazines typically yields a mixture of 1,3- and 1,5-isomers.

-

Modern Solution: Use of Fluorinated Synthons or Enaminones . The incorporation of a trifluoromethyl (

) group at the

The Gold Standard: [3+2] Cycloaddition

For high-value drug candidates, the [3+2] cycloaddition of alkynes with nitrile imines (generated in situ from hydrazonyl halides) offers superior regiocontrol. This reaction is driven by FMO (Frontier Molecular Orbital) interactions, typically pairing the HOMO of the dipole with the LUMO of the dipolarophile.[3]

Detailed Experimental Protocol

Protocol: Copper-Promoted Aerobic Oxidative [3+2] Annulation

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles from alkynes and hydrazines without pre-functionalized dipoles.

Green Chemistry Factor: Uses air (

Reagents & Equipment

-

Substrates: Phenylacetylene (1.0 equiv), N,N-dimethylhydrazine (used as N source surrogate or specific hydrazine derivative).

-

Catalyst:

(Copper(I) oxide) - 10 mol%. -

Ligand: 1,10-Phenanthroline - 20 mol%.

-

Base:

(2.0 equiv). -

Solvent: DMSO (Anhydrous).

-

Atmosphere:

balloon (1 atm).

Step-by-Step Workflow

-

Setup: In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, charge

(0.05 mmol), 1,10-phenanthroline (0.10 mmol), and -

Addition: Add the alkyne (0.5 mmol) and the hydrazine derivative (0.6 mmol) dissolved in DMSO (3.0 mL).

-

Activation: Evacuate the tube and refill with

(repeat 3 times). Attach an -

Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 12 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The alkyne spot should disappear.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (

mL) to remove DMSO. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution).

Mechanistic Insight

The reaction proceeds via a copper-catalyzed oxidative coupling.[4] The key step is the formation of a copper-acetylide intermediate which undergoes insertion with the diazenium species generated in situ.